molecular formula C11H12N2O4 B3267501 Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate CAS No. 452280-23-8

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate

Cat. No.: B3267501
CAS No.: 452280-23-8
M. Wt: 236.22 g/mol
InChI Key: OMAKWTVHDLBLMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its core structure incorporates a fused dihydropyrido[1,4]oxazin-3-one heterocyclic system, which is recognized as a privileged scaffold in the design of biologically active molecules. Compounds based on this and closely related dihydro-oxazine frameworks have been investigated for their potential to modulate key biological targets. For instance, certain dihydro-pyrido-oxazine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) activity, a crucial pathway in cell signaling that is often dysregulated in various diseases . Furthermore, structurally similar benzoxazine compounds have demonstrated a profile of antimicrobial activity, highlighting the broader therapeutic potential of this chemical class . As such, this ester serves as a versatile building block or intermediate for researchers developing novel small-molecule inhibitors and exploring new chemical space for pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-16-10(15)6-13-9(14)7-17-8-4-3-5-12-11(8)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKWTVHDLBLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179607
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452280-23-8
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452280-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethyl acetoacetate with a suitable pyridine derivative in the presence of a catalyst, followed by oxidation to form the oxazinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyridine derivatives or other heterocyclic compounds.

Scientific Research Applications

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural Analogs: Core Heterocycle Variations

Benzo[b][1,4]oxazin-4-yl Acetate Derivatives
  • Example : Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
    • Molecular Formula : C₁₂H₁₂N₂O₄ (estimated; pyrido replaced with benzo ring)
    • Key Differences :
  • The benzo[b][1,4]oxazine core replaces the pyrido ring, increasing aromaticity and electron density.
  • Exhibits distinct NMR shifts (e.g., δ 7.24–7.90 ppm for aromatic protons in substituted derivatives) .
Thiazine Analogs
  • Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
    • Molecular Formula : C₁₀H₁₀N₂O₂S
    • Key Differences :
  • Sulfur replaces oxygen in the oxazine ring, reducing hydrogen-bonding capacity.
  • Thiazine derivatives often exhibit varied biological activities (e.g., antimicrobial) compared to oxazines due to electronegativity differences .
Pyrido[3,2-b][1,4]oxazin-4-yl Acetic Acid
  • Example : (3-Oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-acetic acid (CAS 1018293-21-4)
    • Molecular Formula : C₉H₈N₂O₄
    • Key Differences :
  • The ester group is replaced with a carboxylic acid, increasing polarity and aqueous solubility.
  • Used as an intermediate for further functionalization (e.g., coupling with oxadiazoles) .

Functional Group Modifications

Substituted Phenyl-1,2,4-Oxadiazole Derivatives
  • Example : (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
    • Molecular Formula : C₂₀H₁₆N₄O₅
    • Key Features :
  • Incorporation of a phenyl-oxadiazole group enhances π-π stacking interactions, improving binding to biological targets.
  • Synthesized via Cs₂CO₃-mediated coupling in dry DMF, yielding 60-75% .
Alkyl-Substituted Derivatives
  • Example : 1-(2-Ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
    • Molecular Formula : C₁₂H₁₆N₂O₂
    • Key Features :
  • Ethyl and propanoyl substituents reduce polarity, favoring membrane permeability.
  • Structural flexibility may enhance pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound (CAS 452280-23-8) C₁₁H₁₂N₂O₄ 236.22 Ester, pyridooxazinone Moderate in organic solvents
Benzo[b][1,4]oxazin-4-yl Acetate C₁₂H₁₂N₂O₄ 248.24 Ester, benzoxazinone Lower aqueous solubility
Pyrido[3,2-b]oxazin-4-yl Acetic Acid C₉H₈N₂O₄ 208.05 Carboxylic acid High in polar solvents
1-(2-Ethyl-pyridooxazin-4-yl)propan-1-one C₁₂H₁₆N₂O₂ 220.27 Ketone, alkyl substituents Lipophilic

Biological Activity

Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features that include a pyrido[3,2-b][1,4]oxazine core. The compound has a molecular formula of C12H12N2O3 and a molecular weight of approximately 232.24 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Traditional Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate pyridine derivatives with acetic anhydride followed by cyclization reactions to form the oxazine ring.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method reduces reaction times significantly while maintaining high purity levels of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

In vitro assays have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes by prolonging the activity of incretin hormones.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Anticancer Study Induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 20 µM after 48 hours of treatment.
Enzyme Inhibition Study Showed DPP-IV inhibition with an IC50 value of 15 µM, suggesting potential for diabetes management.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Interaction : Disruption of bacterial membranes leading to cell lysis.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways in cancer cells.
  • Enzyme Binding : Competitive inhibition at active sites on target enzymes such as DPP-IV.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate under basic conditions. Key parameters include:
  • Temperature : Room temperature to mild heating (40–60°C).
  • Solvent : Ethanol or THF.
  • Base : Triethylamine or sodium hydride to deprotonate intermediates.
    Optimization involves monitoring reaction progress via TLC or HPLC. Post-reaction, purification is achieved through recrystallization (ethyl acetate/hexane) or column chromatography. For derivatives, substituents on the pyridine or oxazine rings can be introduced via nucleophilic substitution or cross-coupling reactions .

Table 1 : Example Reaction Conditions from Literature

Starting MaterialReagent/ConditionsYield (%)Reference
3-Hydroxy-2-aminopyridineEthyl 2,3-dibromopropanoate, EtOH65–75
2-Amino-3-hydroxypyridineEthyl 2-chloro-3-oxopropanoate58

Q. How can the ester functional group in this compound be selectively hydrolyzed for further derivatization?

  • Methodological Answer : Hydrolysis of the ethyl ester is achieved under basic conditions:
  • Reagents : 5M NaOH in ethanol/water (4:1).
  • Conditions : Reflux for 12 hours, followed by neutralization with HCl to pH 5.
    The carboxylic acid product precipitates and is recrystallized from ethyl acetate. Kinetic control (shorter reaction times) prevents over-hydrolysis of sensitive oxazine rings. For acid-sensitive substrates, enzymatic hydrolysis (e.g., lipases) may be preferable .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity (e.g., oxazine ring protons at δ 4.2–4.5 ppm; ester carbonyl at δ 170–175 ppm).
  • IR : Ester C=O stretch at ~1740 cm1^{-1}; oxazine C-O-C at 1250–1300 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H12_{12}N2_2O4_4: 236.0804).
  • X-ray Crystallography : Resolves conformational ambiguities (see Advanced Questions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use SHELXL for refinement:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Initial Model : Generate using direct methods (SHELXT).

Refinement : Apply anisotropic displacement parameters and constrain C–C/C–N bond lengths.

Validation : Check for overfitting with Rfree_{free} (target < 0.25).
For disordered regions (e.g., ethyl ester groups), apply restraints or split positions. SHELXPRO interfaces with Coot for manual adjustments .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Introduce substituents at the oxazine C3 (e.g., aryl, alkyl) or pyridine C6 (e.g., halogens, methoxy) .
  • Bioactivity Assays : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays.
  • Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities.
    Example : Benzothiazine analogs with electron-withdrawing groups showed enhanced antimicrobial activity .

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays.
  • Crystallographic Validation : Confirm compound identity and purity post-assay.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Palladium Catalysis : Suzuki-Miyaura coupling at pyridine C5 requires Pd(PPh3_3)4_4 and aryl boronic acids.
  • Monitoring : Use 1H^1H NMR to track intermediate formation (e.g., oxidative addition complexes).
  • DFT Calculations : Map energy profiles for C–C bond formation steps (Gaussian 16). Mechanistic studies reveal that electron-deficient aryl groups accelerate reductive elimination .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate

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